molecular formula C17H21N3O5 B14811870 ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate

ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate

Cat. No.: B14811870
M. Wt: 347.4 g/mol
InChI Key: OXXZVVVUYPODIS-ZHACJKMWSA-N
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Description

Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate is a complex organic compound with the molecular formula C17H21N3O5. It is known for its unique structure, which includes a benzylamino group, a hydrazino group, and an oxobutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 2-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with benzylamine and 4-oxobutanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate derivatives with additional oxo groups, while reduction may produce hydrazino derivatives .

Scientific Research Applications

Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The hydrazino group may form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of cell death .

Comparison with Similar Compounds

Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl (E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C17H21N3O5/c1-2-25-17(24)11-10-16(23)20-19-15(22)9-8-14(21)18-12-13-6-4-3-5-7-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,18,21)(H,19,22)(H,20,23)/b11-10+

InChI Key

OXXZVVVUYPODIS-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)CCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)CCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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